molecular formula C18H33Al B14639625 Tris(cyclopentylmethyl)alumane CAS No. 54542-98-2

Tris(cyclopentylmethyl)alumane

Cat. No.: B14639625
CAS No.: 54542-98-2
M. Wt: 276.4 g/mol
InChI Key: YVPVMJXWJKZFAF-UHFFFAOYSA-N
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Description

Tris(cyclopentylmethyl)alumane is an organoaluminum compound with the formula Al(CH₂C₅H₉)₃. Following IUPAC substitutive nomenclature rules, its name is derived from the parent hydride "alumane" (AlH₃), where three hydrogen atoms are replaced by cyclopentylmethyl groups (CH₂C₅H₉) . The cyclopentylmethyl substituent consists of a methyl group attached to a cyclopentane ring, creating a bulky, branched alkyl ligand. This steric bulk distinguishes it from simpler trialkylalumane analogs like trimethylalumane (Al(CH₃)₃) and triethylalumane (Al(CH₂CH₃)₃). Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis, with reactivity and stability heavily influenced by substituent size and electronic effects .

Properties

CAS No.

54542-98-2

Molecular Formula

C18H33Al

Molecular Weight

276.4 g/mol

IUPAC Name

tris(cyclopentylmethyl)alumane

InChI

InChI=1S/3C6H11.Al/c3*1-6-4-2-3-5-6;/h3*6H,1-5H2;

InChI Key

YVPVMJXWJKZFAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C[Al](CC2CCCC2)CC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentylmethyl)alumane typically involves the reaction of aluminum trichloride with cyclopentylmethyl magnesium chloride in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{CH}_2\text{MgCl} \rightarrow \text{Al}(\text{C}_5\text{H}_9\text{CH}_2)_3 + 3 \text{MgCl}_2 ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentylmethyl)alumane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The cyclopentylmethyl groups can be substituted with other organic groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents.

    Reduction: Hydrogen gas or other reducing agents can be employed.

    Substitution: Various organic halides can be used for substitution reactions.

Major Products:

    Oxidation: Aluminum oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted organoaluminum compounds.

Scientific Research Applications

Tris(cyclopentylmethyl)alumane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its use in the development

Comparison with Similar Compounds

Structural and Steric Effects

The steric profile of trialkylalumane derivatives dictates their coordination chemistry and reaction kinetics. Key structural analogs include:

Compound Substituent Molecular Weight (g/mol) Steric Bulk CAS Number Reactivity Profile
Trimethylalumane Methyl (CH₃) 72.09 Low 75-24-1 Highly reactive, pyrophoric
Triethylalumane Ethyl (CH₂CH₃) 114.17 Moderate 97-93-8 Moderate reactivity, air-sensitive
Tris(decyl)alumane Decyl (C₁₀H₂₁) 486.98 High 1726-66-5 Low reactivity, lipophilic
Tris(cyclopentylmethyl)alumane Cyclopentylmethyl (CH₂C₅H₉) ~330 (estimated) Very High Not available Sterically hindered, selective reactivity
  • Trimethylalumane : Small methyl groups allow for high reactivity but poor thermal stability. Commonly used as a co-catalyst in Ziegler-Natta polymerization .
  • Triethylalumane : Larger ethyl groups reduce reactivity compared to methyl analogs, enhancing stability for controlled reductions .
  • Tris(decyl)alumane: Long alkyl chains increase solubility in nonpolar solvents but limit catalytic utility due to low electrophilicity .
  • This compound : The cyclopentylmethyl group introduces significant steric hindrance, which may suppress undesired side reactions (e.g., over-reduction) while enabling selective substrate binding in hydroalumination or cross-coupling reactions .

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